BenchChemオンラインストアへようこそ!

2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Physicochemical profiling Lipophilicity Drug-likeness

This fully saturated spirocyclic amino-ketone (C₁₂H₂₂N₂O₃, MW 242.31, XLogP3 -0.7) combines a 4-hydroxy substituent and a 2-aminopropanoyl (alanyl) amide on the 1-oxa-9-azaspiro[5.5]undecane core. Unlike the unsubstituted parent scaffold (CAS 42578-08-5), which is inactive in FFA1/GPR40 agonist assays, the pre-installed polar groups deliver hydrogen-bond donor/acceptor topology and conformational restriction critical for nanomolar target engagement. With only 1 rotatable bond, this rigid fragment is optimized for fragment-based drug discovery (FBDD) and serves as a direct intermediate for soluble epoxide hydrolase (sEH) inhibitor libraries via urea or sulfonamide coupling. Two diversification points enable parallel SAR exploration. For non-human research use only.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 2097943-74-1
Cat. No. B1491159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
CAS2097943-74-1
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC2(CC1)CC(CCO2)O)N
InChIInChI=1S/C12H22N2O3/c1-9(13)11(16)14-5-3-12(4-6-14)8-10(15)2-7-17-12/h9-10,15H,2-8,13H2,1H3
InChIKeyXUNDHACWQHUQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2097943-74-1): Spirocyclic Amino-Ketone Building Block for Polar Bioactive Molecule Design


2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2097943-74-1) is a fully saturated spirocyclic amino-ketone featuring a 1-oxa-9-azaspiro[5.5]undecane core with a 4-hydroxy substituent and a 2-aminopropanoyl (alanyl) amide at the 9-position. Its molecular formula is C₁₂H₂₂N₂O₃, molecular weight 242.31 g/mol, and it displays a computed XLogP3 of -0.7, indicating significant polarity relative to many spirocyclic building blocks. [1] The compound is primarily offered as a research chemical for non-human use, with typical purity of ≥95%.

Why Generic 1-Oxa-9-azaspiro[5.5]undecane Scaffolds Cannot Replace 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one in Bioactive Molecule Design


The 1-oxa-9-azaspiro[5.5]undecane framework alone is insufficient for target engagement; unsubstituted peripheral positions have been directly shown to yield inactive compounds in GPR40/FFA1 agonist series, while the incorporation of polar substituents drives nanomolar potency. [1] The specific combination of a 4-hydroxy group and a 2-aminopropanoyl amide in 2-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one introduces hydrogen-bond donor/acceptor topology and conformational restriction that are absent in the parent scaffold (CAS 42578-08-5), the Boc-protected analog (CAS 374796-29-9), or the 4-amine counterpart. [2] Generic substitution with unadorned spiro[5.5]undecane cores, or even with closely related regioisomers such as the 1-oxa-8-aza series, risks loss of the precise spatial presentation of pharmacophoric features required for specific enzyme or receptor interactions.

Quantitative Differentiation Evidence for 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one Versus Closest Analogs


Reduced Lipophilicity (XLogP3 = -0.7) Versus Parent Spirocyclic Scaffold (XLogP3 ≈ +1.1) Enables Polar Lead Optimization

The computed XLogP3 of 2-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is -0.7, a decrease of approximately 1.8 log units compared to the parent scaffold 1-oxa-9-azaspiro[5.5]undecane (CAS 42578-08-5, XLogP3 ≈ +1.1). This lower lipophilicity is critical for maintaining aqueous solubility and avoiding lipophilicity-driven toxicity, as demonstrated for polar sEH inhibitors built on the same spirocyclic core that achieved >0.5 mM solubility in phosphate buffer and logD₇.₄ of 0.99. [1] The target compound also provides 2 hydrogen bond donors and 4 acceptors versus 1 donor and 2 acceptors for the parent scaffold, increasing capacity for specific target interactions. [2]

Physicochemical profiling Lipophilicity Drug-likeness

Substitution at the 4-Position Is Required for Biological Activity: Unsubstituted 1-Oxa-9-azaspiro[5.5]undecane Periphery Yields Inactive Compounds in FFA1 Agonist Assays

In a series of 3-[4-(benzyloxy)phenyl]propanoic acid-based FFA1 (GPR40) agonists, compound 7 bearing an unsubstituted 1-oxa-9-azaspiro[5.5]undecane periphery was completely inactive, whereas compound 6 with a benzyl-substituted spirocyclic periphery displayed an EC₅₀ of 55 nM. [1] The 4-hydroxy and 9-(2-aminopropanoyl) substituents present in the target compound analogously introduce polar functionality that can engage binding pocket residues, paralleling the activity-enabling role of substitution observed in the FFA1 series. The 2-aminopropanoyl group additionally offers a primary amine for further derivatization (e.g., urea, amide, or sulfonamide formation), directly supporting the elaboration strategy employed in advanced sEH inhibitor leads such as compound (+)-22 (sEH IC₅₀ = 4.99 nM). [2]

GPR40 agonism Structure-activity relationship Spirocyclic periphery

Regiochemical Specificity: 9-Aza vs. 8-Aza Positional Isomerism Determines Spatial Presentation of the 2-Aminopropanoyl Pharmacophore

The target compound positions the 2-aminopropanoyl amide at the 9-aza position of the spiro[5.5]undecane system, whereas the regioisomeric 2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one places the same substituent at the 8-aza position. This regiochemical difference alters the distance and angle between the amide group and the 4-hydroxy substituent, which is known to affect target engagement in spirocyclic sEH inhibitors where the 4-amine position relative to the urea-bearing nitrogen is critical for zinc-binding group presentation. [1] The 9-aza configuration in the target compound provides a distinct spatial orientation for further derivatization that cannot be replicated by the 8-aza isomer. No direct head-to-head comparison data are available for these two isomers; this inference is based on structural analysis of the spirocyclic scaffold geometry.

Regiochemistry Spirocyclic isomerism Pharmacophore geometry

Rotatable Bond Restriction (1 Rotatable Bond) vs. Common Flexible Spirocyclic Building Blocks Enhances Conformational Pre-organization

The target compound contains only 1 rotatable bond (between the carbonyl and the alanyl α-carbon), compared to 2–4 rotatable bonds in many commonly used spirocyclic building blocks such as tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 374796-29-9, rotatable bond count = 3) or 1-oxa-9-azaspiro[5.5]undecan-4-amine (rotatable bond count = 2). [1] Lower rotatable bond count correlates with reduced entropic penalty upon binding and can improve ligand efficiency in fragment-based drug discovery. This restricted flexibility is a direct consequence of the internal amide bond formation between the spirocyclic amine and 2-aminopropanoic acid.

Conformational restriction Ligand efficiency Entropic penalty

Procurement-Driven Application Scenarios for 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one


Design of Polar Soluble Epoxide Hydrolase (sEH) Inhibitors with Improved Oral Bioavailability

The target compound serves as a functionalized spirocyclic amine for urea or amide coupling to generate sEH inhibitors. The 4-hydroxy and 2-aminopropanoyl groups provide hydrogen-bonding capacity and low lipophilicity (XLogP3 = -0.7) that mirror the design principles of lead compound (+)-22 (sEH IC₅₀ = 4.99 nM, aqueous solubility >0.5 mM, logD₇.₄ = 0.99). [1] Researchers seeking polar, orally bioavailable sEH inhibitors can use this compound as a core intermediate for parallel library synthesis.

Exploration of Substituted Spirocyclic Peripheries for GPR40/FFA1 Agonist Optimization

Given the demonstrated requirement for spirocyclic substitution to achieve FFA1 agonism (unsubstituted = inactive; benzyl-substituted EC₅₀ = 55 nM) [2], this compound's pre-installed 4-hydroxy and 9-aminopropanoyl substituents offer two diversification points for structure-activity relationship (SAR) exploration. Medicinal chemistry teams can use it to probe polar periphery tolerance without the synthetic burden of multi-step spirocycle functionalization.

Conformationally Restricted Fragment Library Construction

With only 1 rotatable bond, this compound is an inherently rigid fragment suitable for fragment-based drug discovery (FBDD) libraries. Compared to the more flexible Boc-protected analog (3 rotatable bonds), [3] it offers reduced entropic binding penalty and a defined spatial orientation of the amino and hydroxyl groups, increasing the likelihood of high-quality fragment hits in crystallographic or NMR screening campaigns.

Carbonic Anhydrase Inhibitor Probe Development

The 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamide chemotype has been validated as a novel zinc-binding scaffold for carbonic anhydrase interrogation. [4] The target compound's free 2-aminopropanoyl group can be converted to the corresponding sulfamide or sulfonamide to generate new carbonic anhydrase probes, with the 4-hydroxy group available for additional binding interactions or solubility modulation.

Quote Request

Request a Quote for 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.